AZD5597

Catalog No.
S548317
CAS No.
924641-59-8
M.F
C23H28FN7O
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD5597

CAS Number

924641-59-8

Product Name

AZD5597

IUPAC Name

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone

Molecular Formula

C23H28FN7O

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1

InChI Key

NTSDIJMNXYJJNG-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD5597; AZD 5597; AZD-5597

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC

Isomeric SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC

The exact mass of the compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone is 437.23394 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD5597 (CAS: 924641-59-8) is a selective imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDK1, CDK2, and CDK9). From a procurement perspective, AZD5597 is highly valuable because it was specifically engineered to overcome the physicochemical limitations of earlier pan-CDK inhibitors. By precisely tuning its lipophilicity and amine basicity, developers achieved a compound with high aqueous solubility, moderate-to-low in vivo clearance, and a pharmacokinetic profile explicitly compatible with intravenous (i.v.) dosing[1]. This makes it a reliable, ready-to-formulate benchmark for advanced preclinical oncology and pharmacology workflows where formulation stability is critical .

Substituting AZD5597 with generic pan-CDK inhibitors (such as Flavopiridol) or earlier-generation analogs (like AZD5438) frequently leads to failure in advanced preclinical models. Older or less refined in-class substitutes typically suffer from poor aqueous solubility, restricting them to oral administration or requiring harsh, high-DMSO solvent systems that confound in vivo results [1]. Furthermore, basic amine CDK inhibitors often carry significant off-target liabilities, including potent inhibition of cytochrome P450 (CYP) isoforms and the hERG potassium ion channel [1]. AZD5597 was structurally modified to eliminate these bottlenecks, offering quantified safety margins against CYP and hERG inhibition while maintaining stable solubility, ensuring that procurement of this exact compound yields reproducible data in complex animal models.

Sub-Nanomolar Target Affinity and Cellular Translation

AZD5597 demonstrates sub-nanomolar biochemical potency, inhibiting both CDK1 and CDK2 with an IC50 of 2 nM. This target affinity translates directly into cellular efficacy, achieving an IC50 of 39 nM for inhibiting proliferation in LoVo colon adenocarcinoma cells. Compared to standard early-generation inhibitors that often require higher micromolar concentrations to achieve similar cellular arrest, AZD5597 provides a highly efficient mechanism of action at lower dosing thresholds [1].

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound DataCDK1/2 IC50 = 2 nM; LoVo cell IC50 = 39 nM
Comparator Or BaselineStandard early-generation CDK inhibitors (typically >10-50 nM IC50)
Quantified DifferenceHighly potent 2 nM target engagement ensuring sub-100 nM cellular efficacy.
ConditionsIn vitro kinase assays and LoVo cell proliferation assays.

Ensures buyers are procuring a highly efficient chemical probe that guarantees target engagement at low concentrations, minimizing the risk of off-target cellular toxicity.

Optimized Aqueous Solubility for Intravenous Formulation

A primary differentiator for AZD5597 is its structural modification for intravenous (i.v.) administration. By tuning lipophilicity and amine basicity, AZD5597 achieves high aqueous solubility compared to earlier imidazole pyrimidines which were limited to oral dosing[1]. Standard formulation protocols yield clear solutions of AZD5597 at ≥ 2.5 mg/mL in physiological vehicles (e.g., 10% DMSO with Saline or SBE-β-CD), completely avoiding the precipitation issues common with generic CDK inhibitors .

Evidence DimensionFormulation Compatibility / Aqueous Solubility
Target Compound DataYields clear solutions at ≥ 2.5 mg/mL for i.v. dosing
Comparator Or BaselineEarlier imidazole pyrimidines / AZD5438 (poor solubility, restricted to oral suspensions)
Quantified DifferenceReliable i.v. formulation without precipitation in standard physiological vehicles.
ConditionsIn vivo formulation preparation (e.g., 10% DMSO / 90% Saline with SBE-β-CD).

Critical for procurement teams sourcing compounds for in vivo pharmacodynamic studies where intravenous administration and precise dosing are mandatory.

Expanded Safety Margins Against CYP and hERG Inhibition

Basic amine CDK inhibitors frequently exhibit significant off-target liabilities, including CYP3A4 inhibition and hERG channel blocking, which can cause drug-drug interactions and cardiotoxicity in vivo[1]. AZD5597 was specifically selected for its large safety margins against both CYP isoforms and the hERG ion channel, a direct result of its finely tuned physicochemical properties [1]. This clean off-target profile is paired with moderate-to-low in vivo clearance, differentiating it from more toxic generic alternatives.

Evidence DimensionOff-Target Inhibition Margins (CYP and hERG)
Target Compound DataLarge safety margins with moderate-to-low in vivo clearance
Comparator Or BaselineGeneric basic amine CDK inhibitors (frequent hERG IC50 < 10 µM and CYP inhibition)
Quantified DifferenceElimination of confounding cardiotoxic and metabolic liabilities while maintaining 2 nM CDK potency.
ConditionsIn vitro safety pharmacology profiling and in vivo clearance models.

Prevents costly late-stage experimental failures in animal models caused by metabolic interference or cardiotoxicity, ensuring reproducible in vivo data.

Validated In Vivo Efficacy in Xenograft Models

The pharmacokinetic and physicochemical profile of AZD5597 translates directly into robust in vivo performance. In an SW620 colon adenocarcinoma mouse xenograft model, intermittent injection of AZD5597 at 15 mg/kg successfully reduced tumor volume by 55% . This reliable disease model activity confirms its utility as a benchmark compound for evaluating CDK-driven tumor suppression compared to vehicle controls .

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound Data55% reduction in tumor volume at 15 mg/kg
Comparator Or BaselineVehicle control
Quantified Difference55% reduction in SW620 colon adenocarcinoma xenograft models.
ConditionsNude mouse SW620 xenograft model, 15 mg/kg intermittent dosing.

Validates the compound's utility as a reliable, ready-to-use benchmark for in vivo oncology research, justifying its procurement over unoptimized analogs.

Intravenous (i.v.) Preclinical Oncology Models

Because of its engineered aqueous solubility and clear-solution formulation compatibility (≥ 2.5 mg/mL), AZD5597 is the right choice for researchers needing a potent CDK1/2/9 inhibitor that can be reliably administered intravenously in murine xenograft models without precipitation risks .

Safety Pharmacology and Toxicology Benchmarking

Due to its large, validated safety margins against hERG and CYP isoform inhibition, AZD5597 serves as a clean benchmark in comparative kinase inhibitor studies where metabolic stability and the absence of cardiotoxicity are strict requirements[1].

Cell Cycle and Apoptosis Pathway Elucidation

With its 2 nM inhibition of CDK1/2 and translation to cellular models (39 nM in LoVo cells), AZD5597 is a precise chemical probe for studying cell cycle arrest and apoptosis in both hematological and solid tumor cell lines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

437.23393670 Da

Monoisotopic Mass

437.23393670 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7855W19GY

Other CAS

924641-59-8

Wikipedia

Azd-5597

Dates

Last modified: 08-15-2023
1. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026874 A1 20130228,
2. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026890 A1 20130228,
3. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2562265 A1 20130227,
4. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2561867 A1 20130227,
5. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. By Wang, Fangfang; Ma, Zhi; Li, Yan; Zhu, Shanna; Xiao, Zhengtao; Zhang, Hong; Wang, Yonghua. From Journal of Molecular Graphics & Modelling (2011), 30, 67-81. ,
6. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing. By Jones, Clifford D.; Andrews, David M.; Barker, Andrew J.; Blades, Kevin; Daunt, Paula; East, Simon; Geh, Catherine; Graham, Mark A.; Johnson, Keith M.; Loddick, Sarah A.; et al. From Bioorganic & Medicinal Chemistry Letters (2008), 18(24), 6369-6373. ,
7. Preparation of imidazolyl-pyrimidine compounds as CDK2 inhibitors. By Andrews, David; Finlay, Maurice Raymond; Green, Clive; Jones, Clifford. From PCT Int. Appl. (2007), WO 2007015064 A1 20070208,

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